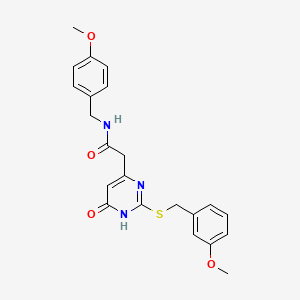

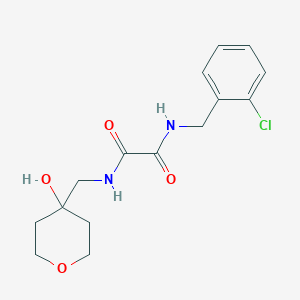

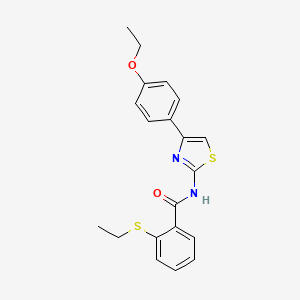

![molecular formula C16H18N2O2S3 B2686784 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide CAS No. 2191403-99-1](/img/structure/B2686784.png)

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a member of the BTA family of compounds, which are known for their unique properties and diverse applications.

Scientific Research Applications

Chemical Synthesis and Derivative Exploration

Research into benzo[b]thiophene derivatives has led to the development of compounds with potential utility in various fields, such as in the synthesis of carbonic anhydrase inhibitors for ocular applications. Studies have highlighted the synthesis of benzo[b]thiophene-2-sulfonamide derivatives, exploring their potential in treating conditions like glaucoma due to their inhibitory effects on ocular carbonic anhydrase (Graham et al., 1989).

Environmental and Biological Applications

The compound's derivatives have been studied for their environmental and biological applications, including the development of fluorescent probes for the discrimination of thiophenols over aliphatic thiols. This highlights the compound's utility in detecting environmental and biological thiophenols with high sensitivity and selectivity (Wang et al., 2012).

Material Science and Photodegradation

In material science, research on the photochemical degradation of crude oil components, such as benzothiophenes, has provided insights into the environmental fate of these compounds following oil spills. The photochemical oxidation processes of benzothiophenes, including N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide, could lead to the formation of less harmful products, enhancing our understanding of environmental remediation techniques (Andersson & Bobinger, 1996).

Pharmaceutical Research

In pharmaceutical research, the exploration of sulfonamide derivatives, including those related to the mentioned compound, has led to the identification of novel agents with potential applications in treating diseases. For instance, derivatives have been investigated for their antiproliferative activities against cancer cell lines, showcasing the compound's relevance in the development of new therapeutic agents (Bashandy et al., 2014).

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S3/c1-18(2)14(10-17-23(19,20)16-8-5-9-21-16)13-11-22-15-7-4-3-6-12(13)15/h3-9,11,14,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKLHYUYJPEYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CS1)C2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

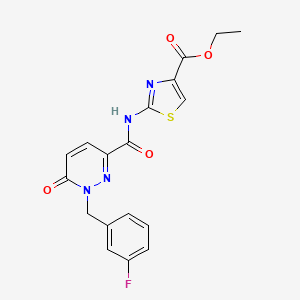

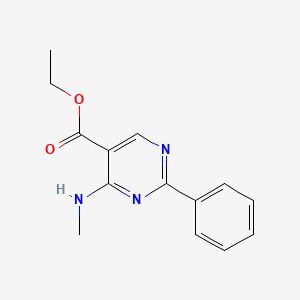

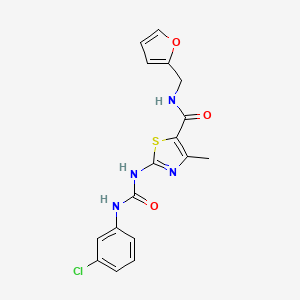

![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)

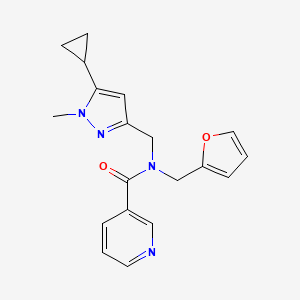

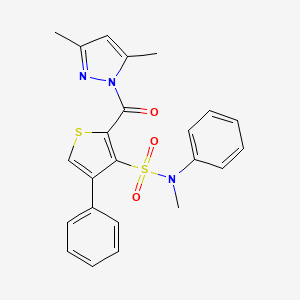

![4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2686710.png)

![4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2686715.png)

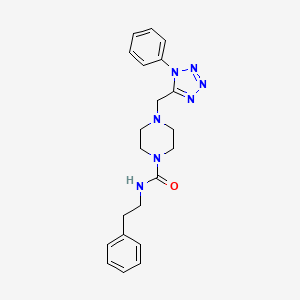

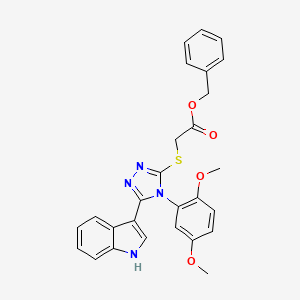

![N-phenethyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2686721.png)